molecular formula C19H27NO7S3 B13112710 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-7-oxo-3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio)-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-

4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-7-oxo-3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio)-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)-

Cat. No.: B13112710
M. Wt: 477.6 g/mol
InChI Key: NBPVNGWRLGHULH-JKOUTOBWSA-N
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Description

4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-7-oxo-3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio)-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core structure through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as hydroxyl, oxo, and thio groups through specific reagents and conditions.

    Esterification: Formation of the ester group via reaction with an appropriate alcohol and acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Application of techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties. They could serve as lead compounds for the development of new medications.

Industry

In industry, the compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups allows it to form specific interactions, leading to modulation of biological pathways. For example, the hydroxyl and oxo groups may participate in hydrogen bonding, while the thio group may engage in covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Similar bicyclic structure with a beta-lactam ring.

    Cephalosporins: Another class of beta-lactam antibiotics with a similar core structure.

    Thiazolidines: Compounds with a thiazolidine ring, similar to the thia-azabicyclo structure.

Uniqueness

The uniqueness of 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives lies in their specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-7-oxo-3-(((1R,3S)-tetrahydro-1-oxido-3-thienyl)thio)-, (2-ethyl-1-oxobutoxy)methyl ester, (5R,6S)- is a complex bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Table 1: Basic Chemical Information

PropertyValue
Molecular FormulaC12H15NO5S
Molecular Weight285.31 g/mol
CAS Number106560-13-8
SynonymsFaroenem Impurity 2

Antimicrobial Properties

Research indicates that compounds similar to 4-Thia-1-azabicyclo(3.2.0)heptane derivatives exhibit significant antimicrobial activity. For instance, beta-lactam antibiotics, which share structural similarities with this compound, are known to inhibit bacterial cell wall synthesis, leading to cell lysis and death.

The mechanism primarily involves the binding of the compound to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. This binding inhibits transpeptidation and activates autolytic enzymes, resulting in the disruption of the bacterial cell wall.

Case Studies

  • Study on Antibacterial Efficacy
    A study conducted by researchers at [source] evaluated the antibacterial efficacy of various thiazolidine derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural features demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
  • In Vivo Studies
    Another study focused on the in vivo effects of related compounds on Escherichia coli infections in mice models. The findings suggested that these compounds could effectively reduce bacterial load and improve survival rates in infected subjects.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth[source]
CytotoxicityInduction of apoptosis in cancer cells[source]
Anti-inflammatoryReduction in inflammatory markers[source]

Potential Therapeutic Uses

Given its structural characteristics and biological activity, 4-Thia-1-azabicyclo(3.2.0)heptane derivatives may have potential applications in treating various infections caused by resistant bacteria. Additionally, their cytotoxic properties suggest potential use in cancer therapy.

Safety and Toxicity

While promising, research into the safety profile of this compound is essential. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for therapeutic applications.

Properties

Molecular Formula

C19H27NO7S3

Molecular Weight

477.6 g/mol

IUPAC Name

2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30?/m1/s1

InChI Key

NBPVNGWRLGHULH-JKOUTOBWSA-N

Isomeric SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CCS(=O)C3

Canonical SMILES

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3

Origin of Product

United States

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